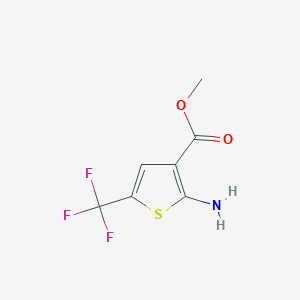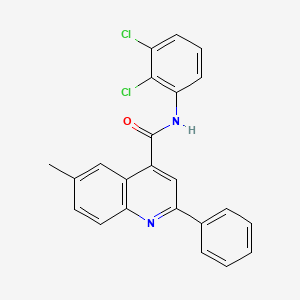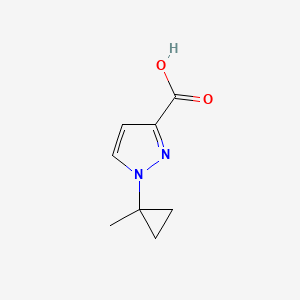
1-(1-Methylcyclopropyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylcyclopropyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a cyclopropyl group attached to a pyrazole ring, with a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1-(1-Methylcyclopropyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a cyclopropyl ketone, the compound can be synthesized via a series of steps including cyclization and subsequent functional group transformations . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
1-(1-Methylcyclopropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the cyclopropyl group are replaced by other substituents
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Methylcyclopropyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of 1-(1-Methylcyclopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(1-Methylcyclopropyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methylcyclopropanecarboxylic acid: This compound shares the cyclopropyl group but lacks the pyrazole ring, leading to different chemical and biological properties.
1-Methylcyclopropene: This compound is used as a plant growth regulator and has a different mechanism of action compared to this compound
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
1-(1-methylcyclopropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-8(3-4-8)10-5-2-6(9-10)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) |
Clé InChI |
RNQFZHKLTOSQSL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)N2C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



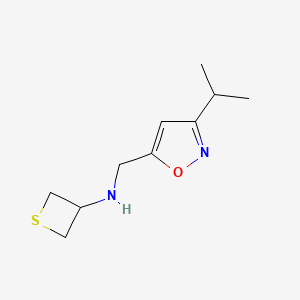
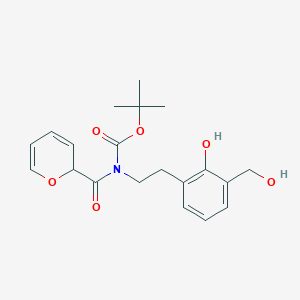
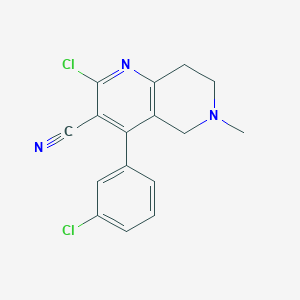

![[2,3'-Bipyridine]-6'-carbonitrile](/img/structure/B12996748.png)
![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride](/img/structure/B12996749.png)
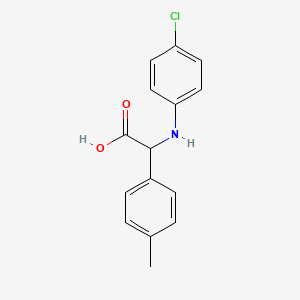
![2-Methoxy-5-[(1-phenylethylamino)methyl]phenol](/img/structure/B12996767.png)
![Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12996775.png)
![4-[(2-Carboxy-ethylamino)-methyl]-benzoic acid](/img/structure/B12996777.png)
![2,7-Dioxaspiro[4.4]nonan-4-amine](/img/structure/B12996778.png)
